2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine
Description
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2S/c1-24-13-8-6-12(7-9-13)17-22(10-11-25-17)16(23)14-4-2-3-5-15(14)18(19,20)21/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQSWXKYFPRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine typically involves the formation of the thiazolidine ring followed by the introduction of the methoxyphenyl and trifluoromethylbenzoyl groups. One common method involves the reaction of 4-methoxybenzaldehyde with cysteine to form the thiazolidine ring, followed by acylation with 2-(trifluoromethyl)benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Cyclization Reactions
The thiazolidine core is typically synthesized via intramolecular cyclization. A common approach involves reacting cysteine derivatives with aldehydes or ketones under basic conditions. For example:
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Substrate : Mercaptoacetic acid derivatives + benzaldehyde analogues
-
Catalyst : Triethylamine (Et<sub>3</sub>N) or CoFe<sub>2</sub>O<sub>4</sub>@SiO<sub>2</sub>/PrNH<sub>2</sub> nanoparticles .
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Conditions : Reflux in methanol (7–12 h) yields thiazolidine derivatives with >80% efficiency .
Example Reaction Scheme:
Methoxy Group Reactivity
The 4-methoxyphenyl group undergoes demethylation under strong acidic conditions (e.g., HBr in acetic acid) to form phenolic derivatives .
Trifluoromethylbenzoyl Reactivity
The electron-withdrawing trifluoromethyl group stabilizes the benzoyl moiety against nucleophilic attack but facilitates electrophilic substitution at the para-position of the benzene ring .
Sulfur Oxidation
The thiazolidine ring’s sulfur atom oxidizes to sulfoxide or sulfone derivatives using H<sub>2</sub>O<sub>2</sub> or meta-chloroperbenzoic acid (mCPBA):
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Sulfoxide : Formed at 0°C with 1 equiv. oxidant.
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Sulfone : Requires excess oxidant and elevated temperatures (50°C) .
Ring-Opening Reactions
Under acidic conditions (HCl, H<sub>2</sub>SO<sub>4</sub>), the thiazolidine ring opens to yield:
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Thiol intermediate : Reacts further with electrophiles (e.g., alkyl halides) to form disulfides .
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Imine byproduct : Stabilized by the trifluoromethyl group’s electron-withdrawing effect.
Nucleophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to the meta-position of the benzoyl ring. Example:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group at the meta-position.
Palladium-Catalyzed Coupling
The methoxyphenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids:
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Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>
Hydrolytic Stability
The compound resists hydrolysis under neutral conditions but degrades in strong bases (NaOH, 60°C) via:
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO<sub>2</sub> and CF<sub>3</sub>-containing fragments.
Comparative Reactivity Data
| Reaction Type | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Cyclization | Et<sub>3</sub>N, MeOH, reflux, 7 h | 82 | None |
| Demethylation | HBr/AcOH, 12 h | 75 | Phenolic derivative |
| Sulfoxidation | H<sub>2</sub>O<sub>2</sub>, 0°C | 68 | Sulfone (traces) |
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, 80°C | 60 | Biaryl impurities (5%) |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine is , with a molecular weight of approximately 355.35 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit the growth of cancer cells, including breast adenocarcinoma (MCF7) and others .
Antimicrobial Properties
Thiazolidine derivatives, including the compound , have shown notable antimicrobial activity against various pathogens. Research indicates that these compounds can effectively combat bacterial strains that exhibit resistance to conventional antibiotics . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized several thiazolidine derivatives and evaluated their anticancer efficacy using the Sulforhodamine B assay on MCF7 cells. The results indicated that modifications at the benzoyl position significantly enhanced cytotoxicity compared to unmodified compounds .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazolidines demonstrated that derivatives of this compound exhibited strong activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial protein synthesis .
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| This compound | 15 | 18 |
| Thiazolidine Derivative A | 20 | 15 |
| Thiazolidine Derivative B | 10 | 22 |
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The compound is compared to structurally related thiazolidine derivatives (Table 1), focusing on substituents, synthesis pathways, and spectral data.
Table 1: Structural and Spectral Comparison of Thiazolidine Derivatives
Critical Analysis of Substituent Effects
Brominated derivatives (e.g., ) introduce steric bulk and polarizability, which may improve binding specificity but reduce solubility.
Position 3 Substituents :
- The 2-(trifluoromethyl)benzoyl group in the target compound contrasts with sulfonyl groups in . The benzoyl moiety offers a planar aromatic structure for π-π stacking, while the sulfonyl group (-SO₂-) enhances hydrogen-bonding capacity .
- The trifluoromethyl group (-CF₃) increases metabolic resistance compared to halogens (e.g., -Br in ), as C-F bonds are less prone to enzymatic cleavage.
Synthetic Pathways :
- The target compound likely involves cyclocondensation of a thioamide with a ketone, similar to methods in . In contrast, sulfonyl derivatives (e.g., ) require sulfonation or halogenation steps, which add complexity .
- Compound 9e () uses click chemistry for triazole-thiazole hybrid synthesis, emphasizing modularity but requiring metal catalysts .
Spectral Signatures :
- IR spectra of sulfonyl derivatives (e.g., ) lack νC=O bands (1663–1682 cm⁻¹), confirming thione tautomerism. The target compound’s benzoyl group would exhibit νC=O near 1680 cm⁻¹, distinguishing it from sulfonyl analogs .
- ¹H-NMR signals for methoxy groups (δ ~3.80 ppm) are consistent across methoxyphenyl-containing compounds (e.g., ).
Biological Activity
The compound 2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14F3N1O1S1
- Molecular Weight : 329.35 g/mol
- CAS Number : [specific CAS number if available]
Biological Activity Overview
The biological activities of thiazolidine derivatives, including the target compound, have been studied for various therapeutic effects such as antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that thiazolidine derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. A study demonstrated that modifications in the thiazolidine structure could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazolidines have also been investigated for their anticancer properties. The compound under review has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies revealed that derivatives with specific substitutions on the thiazolidine ring can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
The proposed mechanisms of action for the biological activities of thiazolidine compounds include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit enzymes such as tyrosinase, which is crucial in melanin production and implicated in certain types of cancer .
- Antioxidant Properties : The presence of methoxy groups in the phenyl ring may confer antioxidant properties, helping to mitigate oxidative stress within cells .
- Modulation of Cell Signaling Pathways : Thiazolidines may influence pathways related to inflammation and cell cycle regulation, contributing to their anticancer and anti-inflammatory effects .
Case Studies
- Antibacterial Efficacy : A study conducted on various thiazolidine derivatives showed that those with a trifluoromethyl group exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to control compounds .
- Cytotoxicity in Cancer Cells : In a comparative study involving multiple cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values ranging from 10 to 25 µM, indicating potent cytotoxicity. Mechanistic studies suggested that this compound induces apoptosis via caspase activation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted aldehydes and thiazolidinone precursors. For example, electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by reaction with chloroacetyl chloride under basic conditions, can yield thiazolidine derivatives . Optimization includes:
- Temperature Control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Catalyst Use : Employing triethylamine or DBU to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity .
- Data Contradiction : Variations in substituent reactivity (e.g., electron-withdrawing trifluoromethyl groups) may reduce yields compared to non-fluorinated analogs, necessitating excess reagents or prolonged reaction times .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent integration and regiochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl carbons at δ 120–125 ppm) .
- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C–S–C ≈ 95° in the thiazolidine ring) and intermolecular interactions (e.g., π-stacking between aromatic rings) critical for stability .
Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Crystal System | Triclinic (P1) |
| Unit Cell (Å) | a=7.131, b=8.154, c=16.671 |
| Bond Angles (°) | α=93.19, β=96.43, γ=105.89 |
| R Factor | 0.068 |
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Screening : Replace the 4-methoxyphenyl group with electron-donating (e.g., -NH) or electron-withdrawing (e.g., -NO) groups to assess activity shifts.
- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., kinase targets) to quantify potency changes. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding affinity trends .
Q. What computational approaches are used to model the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., hydrogen bonding with active-site residues).
- Molecular Dynamics (MD) Simulations : GROMACS assesses conformational stability over 100-ns trajectories, highlighting critical interactions (e.g., hydrophobic packing of the trifluoromethyl group) .
- Free Energy Calculations : MM-PBSA/GBSA estimates binding free energy, correlating with experimental IC values .
Q. How can discrepancies in synthetic yields or biological activity data be systematically analyzed?
- Methodological Answer :
- Statistical Analysis : Use ANOVA to compare yields across reaction conditions (e.g., solvent polarity, temperature).
- Metabolite Profiling : LC-MS identifies byproducts (e.g., hydrolysis derivatives) that may explain reduced activity .
- Crystallographic Validation : Confirm if polymorphic forms (e.g., different crystal packing) alter solubility or stability .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
